1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and a suitable base.
Addition of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability, while the carboxylic acid group facilitates interactions with polar environments.
Comparison with Similar Compounds
Similar Compounds
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a boron atom instead of fluorine.
4-(4-Fluorobenzyl)piperidine: Contains a fluorobenzyl group instead of a fluorobenzoyl group.
Uniqueness
1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXILHJJXBPAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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